molecular formula C11H16N6O4 B3276365 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine CAS No. 640725-73-1

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine

Cat. No. B3276365
CAS RN: 640725-73-1
M. Wt: 296.28 g/mol
InChI Key: KHPCBZYTDJCPHW-GITKWUPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine, also known as Acyclovir, is a synthetic antiviral drug that is commonly used to treat viral infections such as herpes simplex, varicella-zoster, and Epstein-Barr virus. Acyclovir was first synthesized in 1974 by the pharmaceutical company Burroughs Wellcome (now GlaxoSmithKline) and has since become one of the most widely prescribed antiviral drugs in the world.

Mechanism of Action

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine works by inhibiting the replication of viral DNA. It is selectively phosphorylated by the virus-encoded thymidine kinase, which converts it into its active form. The active form of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine inhibits viral DNA polymerase, which is essential for viral replication. This results in the inhibition of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is primarily excreted unchanged in the urine, with a half-life of approximately 2-3 hours.

Advantages and Limitations for Lab Experiments

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is also highly selective for viral DNA polymerase, making it a useful tool for studying viral replication. However, 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has some limitations, including its narrow spectrum of activity and the potential for the development of drug resistance.

Future Directions

There are several future directions for research on 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine. One area of interest is the development of new antiviral drugs that are more effective against a wider range of viruses. Another area of research is the development of new formulations of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine that can be administered more conveniently or with fewer side effects. Additionally, there is ongoing research into the mechanisms of drug resistance and the development of strategies to overcome it. Overall, 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine remains an important tool for the treatment and study of viral infections, and ongoing research will continue to improve our understanding of its mechanisms of action and potential applications.

Scientific Research Applications

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viruses. It is commonly used in the treatment of herpes simplex, varicella-zoster, and Epstein-Barr virus infections. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has also been studied for its potential use in the treatment of other viral infections such as HIV and hepatitis B.

properties

IUPAC Name

(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCBZYTDJCPHW-GITKWUPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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